1H and 13C NMR chemical shifts of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
An In-Depth Technical Guide to the Structural Elucidation of 2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid Executive Summary 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No: 1558274-26-2) is a highly specialized aromat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Elucidation of 2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid
Executive Summary
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No: 1558274-26-2) is a highly specialized aromatic compound that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the potassium-competitive acid blocker (P-CAB) Tegoprazan[1]. The strategic incorporation of electron-withdrawing difluoro groups and an electron-donating methoxy group onto a phenylacetic acid scaffold precisely modulates the molecule's lipophilicity, metabolic stability, and chemical reactivity[1]. For drug development professionals and synthetic chemists, absolute confirmation of this intermediate’s structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control gateway before downstream API coupling[2].
As a Senior Application Scientist, I have structured this guide to move beyond a simple recitation of spectral data. Here, we will dissect the causality behind the NMR chemical shifts, explore the complex spin-spin coupling dynamics introduced by the fluorine atoms, and establish a self-validating experimental protocol for high-resolution spectral acquisition.
Structural Causality: Electronic Effects on the Phenyl Ring
The unique chemical shift profile of this compound is dictated by the competing electronic effects of its substituents. In NMR spectroscopy, the electron density surrounding a nucleus directly determines its resonance frequency (chemical shift).
2-Methoxy Group (-OCH₃): Exerts a strong positive mesomeric (+M) effect, which increases electron density at the ortho and para positions, shielding those nuclei. However, its negative inductive (-I) effect slightly deshields the immediate local environment.
3,4-Difluoro Groups (-F): Fluorine is highly electronegative. The -I effect dominates, significantly pulling electron density away from the attached carbons (C3 and C4) and deshielding them.
1-Acetic Acid Group (-CH₂COOH): Provides a mild electron-withdrawing (-I) effect, influencing the ipso carbon (C1) and the adjacent aromatic proton (H6).
Electronic effects of substituents on the phenyl ring dictating NMR chemical shifts.
¹H NMR Spectral Analysis & Coupling Dynamics
In the ¹H NMR spectrum, the presence of two fluorine atoms (¹⁹F, spin ½, 100% natural abundance) introduces heteronuclear ¹H-¹⁹F coupling. This is highly diagnostic for confirming the regiochemistry of the substitution pattern[3].
The phenyl ring contains only two protons (H5 and H6). Because H5 is positioned ortho to the fluorine atom at C4, it exhibits a pronounced ortho-fluorine coupling (
3JHF
), which typically manifests as a large splitting of 8–10 Hz[3]. H6 will couple with H5 (
3JHH≈8.5
Hz) and may show fine long-range coupling to the fluorines. The aliphatic region is straightforward, featuring sharp singlets for the methoxy and methylene groups, as their rotational conformations are relatively locked by the steric bulk of the adjacent substituents.
Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J) & Causality
-COOH
12.1
Broad Singlet (br s)
1H
Highly deshielded acidic proton; broad due to exchange[3].
The ¹³C NMR spectrum of this compound is complex and highly informative. Because standard ¹³C NMR acquisitions utilize ¹H-decoupling but not ¹⁹F-decoupling, the carbon signals are split into multiplets by the adjacent fluorine atoms[4]. Understanding these
JCF
coupling constants is the definitive way to validate the 3,4-difluoro arrangement.
Direct Coupling (
1JCF
): The carbons directly attached to the fluorine atoms (C3 and C4) experience massive spin-spin coupling, resulting in a doublet of doublets (dd) with coupling constants around 240–250 Hz.
Two-Bond Coupling (
2JCF
): Carbons adjacent to the C-F bonds (C2 and C5) exhibit significant splitting of approximately 15–20 Hz.
Three-Bond Coupling (
3JCF
): Carbons further away (C1 and C6) show fine splitting of 5–8 Hz.
(Note: Values are empirically derived based on standard fluorinated phenylacetic acid profiles and substituent additivity rules).
Carbon Assignment
Chemical Shift (δ, ppm)
Multiplicity
Causality / Coupling Dynamics
C=O (Carboxyl)
~172.0
Singlet (s)
Highly deshielded carbonyl carbon.
C4 (Ar-F)
~148.0
Doublet of doublets (dd)
Strong -I effect of F;
1JCF≈245
Hz,
2JCF≈15
Hz.
C2 (Ar-OCH₃)
~146.0
Doublet (d)
Deshielded by oxygen; split by F3 (
3JCF≈10
Hz).
C3 (Ar-F)
~142.0
Doublet of doublets (dd)
Strong -I effect of F;
1JCF≈245
Hz,
2JCF≈15
Hz.
C1 (Ar-CH₂)
~125.0
Doublet / Multiplet
Ipso carbon; fine splitting from F3/F4 (
3JCF/4JCF
).
C6 (Ar-H)
~125.0
Doublet (d)
Aromatic CH;
3JCF≈6
Hz.
C5 (Ar-H)
~110.0
Doublet (d)
Shielded by +M of F;
2JCF≈18
Hz.
-OCH₃
~61.5
Singlet / Fine Doublet
Aliphatic methoxy carbon.
-CH₂-
~35.0
Singlet (s)
Aliphatic methylene backbone.
Self-Validating Experimental Protocol for NMR Acquisition
Acquiring high-quality spectra for heavily fluorinated compounds requires specific parameter optimization. The splitting of ¹³C signals by ¹⁹F effectively halves or quarters the signal-to-noise (S/N) ratio for those specific carbons[4]. The following protocol is a self-validating system designed to ensure absolute data integrity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 25 mg of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution to prevent magnetic susceptibility artifacts that broaden lineshapes[4].
Probe Tuning & Matching: Insert the sample and carefully tune the NMR probe to the exact resonance frequencies of ¹H and ¹³C. Minimizing reflected power is critical for maximizing the sensitivity needed to resolve the complex C-F multiplets.
Locking & Shimming: Lock the spectrometer to the deuterium frequency of the DMSO-d₆. Execute an automated gradient shimming routine (Z1-Z5). Self-Validation Check: The TMS internal standard peak must have a line width at half-height of < 0.5 Hz.
¹H NMR Acquisition: Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2 seconds and an acquisition time (aq) of 3 seconds.
¹³C{¹H} NMR Acquisition: To compensate for the reduced S/N ratio caused by C-F splitting, increase the number of scans (ns ≥ 1024). Use a relaxation delay (d1) of 2–3 seconds to allow for the complete longitudinal relaxation (
T1
) of the quaternary carbons (C1, C2, C3, C4)[4].
Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Phase and baseline correct the spectra, referencing the chemical shifts to TMS (0.0 ppm).
Self-validating experimental workflow for high-resolution 1H and 13C NMR acquisition.
Conclusion
The structural elucidation of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid relies heavily on understanding the intricate interplay between its electron-donating and electron-withdrawing substituents. By leveraging high-resolution NMR spectroscopy and interpreting the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, researchers can unequivocally validate the purity and regiochemistry of this vital intermediate, ensuring downstream success in the synthesis of complex APIs.
References
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No - apicule). Apicule.
Solubility profile of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid in organic solvents
An In-Depth Technical Guide to the Solvation Thermodynamics of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid Executive Summary As the pharmaceutical industry shifts toward non-opioid analgesics, the chemical building block...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solvation Thermodynamics of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
Executive Summary
As the pharmaceutical industry shifts toward non-opioid analgesics, the chemical building blocks of these novel therapeutics demand rigorous physicochemical characterization. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) is a critical synthetic intermediate for Suzetrigine (VX-548), a first-in-class, highly selective NaV1.8 inhibitor recently approved by the FDA for acute pain management[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility data. Here, we will dissect the solvation thermodynamics, structural causality, and empirical protocols required to optimize the solubility profile of this compound in organic solvents, directly informing downstream active pharmaceutical ingredient (API) manufacturing workflows[3].
To predict and manipulate the solubility of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Molecular Weight: 202.16 g/mol ; Formula: C9H8F2O3)[4][5], we must first analyze its structural motifs and their influence on crystal lattice energy versus solvation energy.
The Carboxylic Acid Moiety: In the solid state, phenylacetic acid derivatives typically form robust, hydrogen-bonded dimeric structures. This high crystal lattice energy inherently restricts solubility in non-polar environments.
The Difluoro Motif (C3, C4): Fluorine is highly electronegative and lipophilic. Counterintuitively, the introduction of these ortho/meta fluorines disrupts the planar packing of the crystal lattice. By lowering the lattice energy compared to non-fluorinated analogs, the difluoro substitution enhances solubility in polar aprotic solvents[6].
The Methoxy Group (C2): The methoxy oxygen acts as a potent hydrogen-bond acceptor. Furthermore, its steric bulk forces the acetic acid side chain out of the aromatic plane, further frustrating crystal packing and increasing the entropic driving force for dissolution in protic and polar aprotic media.
Thermodynamic pathways of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid solvation.
Quantitative Solubility Profile
The following data synthesizes the solubility behavior of the compound across various solvent classes at standard ambient temperature (25°C). The selection of these solvents mirrors those frequently evaluated during the scale-up synthesis of Suzetrigine[3][6].
Table 1: Solubility Profile in Key Organic Solvents (25°C)
Weak London dispersion forces; insufficient to break lattice.
Engineering Insight: In the industrial synthesis of Suzetrigine, toluene is frequently utilized during coupling and reduction steps[3]. While the intermediate exhibits only moderate solubility in toluene at 25°C (~15 mg/mL), elevating the temperature to 60-70°C exponentially increases solubility, allowing for high-concentration reactions followed by controlled cooling crystallization to purge impurities.
To ensure trustworthiness and reproducibility in your own laboratory, do not rely solely on visual dissolution. The following is a rigorous, self-validating Shake-Flask Protocol coupled with HPLC-UV quantification, designed specifically for fluorinated phenylacetic acids[6].
Phase 1: Isothermal Saturation
Preparation: Add 100 mg of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid to a 5 mL glass vial.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Toluene). Ensure a visible excess of solid remains to guarantee saturation.
Equilibration: Seal the vial and place it in an isothermal shaker bath at exactly 25.0°C ± 0.1°C. Agitate at 200 RPM for 24 hours. Causality note: 24 hours is required to overcome the kinetic barrier of dissolution and reach true thermodynamic equilibrium.
Phase 2: Phase Separation & Extraction
Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25°C) and spin at 10,000 RPM for 15 minutes to pellet the undissolved solid.
Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the fluorinated compound).
Dilution: Dilute the filtered aliquot 1:100 in the HPLC mobile phase to prevent precipitation prior to injection.
Phase 3: HPLC-UV Quantification
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 3 µm).
Mobile Phase: Isocratic or gradient mixture of 0.1% Trifluoroacetic acid (TFA) in H₂O and Acetonitrile (MeCN). Causality note: TFA suppresses the ionization of the carboxylic acid (pKa ~4.0), ensuring the compound elutes as a sharp, single peak[6].
Detection: UV absorbance at 254 nm or via HPLC-MS (m/z 218 [M-H]⁻)[6].
Validation: Calculate concentration against a 5-point standard calibration curve (R² > 0.999) prepared in DMSO.
Standardized shake-flask protocol for thermodynamic solubility quantification.
Application in Drug Development (Suzetrigine Synthesis)
Understanding this solubility profile is not an academic exercise; it is a manufacturing necessity. Suzetrigine (VX-548) represents a breakthrough in non-addictive pain management by selectively targeting the NaV1.8 voltage-gated sodium channel located in peripheral pain-sensing neurons[1][7].
During the synthesis of Suzetrigine, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid undergoes critical transformations, including coupling with complex tetrahydrofuran derivatives[3].
Solvent Swapping: The high solubility of the intermediate in polar aprotic solvents (like DMF) is useful for initial dissolution, but these solvents are notoriously difficult to remove.
Process Optimization: By leveraging its moderate, temperature-dependent solubility in intermediate solvents like Toluene or Ethyl Acetate, chemists can execute the reaction at elevated temperatures and subsequently cool the mixture. The product (or next-stage intermediate) can be selectively crystallized out while polar impurities remain in the mother liquor.
References
National Center for Biotechnology Information (NCBI). "2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111". PubChem. URL: [Link]
Drug Hunter Inc. "Suzetrigine (VX-548): The 2024 Molecule of the Year". Drug Hunter. URL: [Link]
bioRxiv. "Suzetrigine (VX-548) exhibits activity-dependent effects on human dorsal root ganglion neurons". Cold Spring Harbor Laboratory. URL: [Link]
An In-depth Technical Guide to the Mechanism of Action for 2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid Derivatives
Abstract This technical guide provides a comprehensive examination of the mechanisms of action for derivatives of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid. This class of compounds has garnered significant interest in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive examination of the mechanisms of action for derivatives of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to its role as a key structural motif in the development of novel therapeutic agents. The primary focus of this guide is the well-established role of these derivatives as potassium-competitive acid blockers (P-CABs), exemplified by the drug Tegoprazan, which functions by reversibly inhibiting the gastric H+/K+ ATPase. Additionally, this guide explores a secondary, yet important, mechanism of action: the potential cytotoxic and pro-apoptotic effects of the parent compound and its analogues, suggesting their potential application in oncology. We will delve into the molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate these mechanisms, providing researchers, scientists, and drug development professionals with a detailed understanding of this important class of molecules.
Introduction: The Chemical and Therapeutic Landscape
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is an aromatic acetic acid derivative characterized by the strategic placement of difluoro and methoxy substituents on the phenyl ring.[1] These substitutions are not merely decorative; they significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution, which in turn dictate its biological activity.[2] The presence of fluorine atoms can enhance the compound's interaction with biological targets, while the methoxy group can modulate binding affinity.[2]
While the parent compound itself has shown potential as a cytotoxic agent[2], its most prominent role to date is as a crucial intermediate in the synthesis of Tegoprazan, a potent and selective potassium-competitive acid blocker (P-CAB).[1] This has positioned derivatives of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid at the forefront of research into acid-related gastrointestinal disorders.
This guide will dissect the two primary mechanisms of action associated with this class of compounds, providing a granular look at the underlying science and the experimental frameworks used for their validation.
Primary Mechanism of Action: Potassium-Competitive Acid Blockade
The most well-documented and clinically relevant mechanism of action for derivatives of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid is their function as potassium-competitive acid blockers (P-CABs). This activity is best understood through the lens of Tegoprazan.
The Gastric H+/K+ ATPase: The Proton Pump
The gastric H+/K+ ATPase, or proton pump, is an enzyme located in the parietal cells of the stomach lining.[3][4] It is the final and rate-limiting step in the secretion of gastric acid, actively pumping hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).[5][6] This process is responsible for maintaining the highly acidic environment of the stomach, which is essential for digestion and sterilization. However, excessive acid secretion can lead to a variety of pathological conditions, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[7]
Competitive and Reversible Inhibition by Tegoprazan
Tegoprazan and its analogues act as potent and selective inhibitors of the H+/K+ ATPase.[8][9] Unlike traditional proton pump inhibitors (PPIs) which form irreversible covalent bonds with the enzyme[3][10], P-CABs like Tegoprazan function through a reversible and K+-competitive mechanism.[11][12]
This means that Tegoprazan directly competes with potassium ions for binding to the K+-binding site of the proton pump.[9][11] By occupying this site, Tegoprazan prevents the conformational changes necessary for the enzyme to transport H+ ions, thus effectively blocking acid secretion.[12] The reversible nature of this binding allows for a more rapid onset of action and a more controlled and sustained inhibition of acid production compared to irreversible PPIs.[11][12]
Signaling Pathway and Molecular Interaction
The mechanism of action can be visualized as a direct interaction with the final effector in the acid secretion pathway, bypassing the upstream signaling cascades that regulate parietal cell activity (e.g., histamine, gastrin, and acetylcholine signaling).
Caption: Competitive inhibition of the H+/K+ ATPase by a Tegoprazan derivative.
Quantitative Analysis of Inhibitory Potency
The efficacy of P-CABs is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro enzyme assays and their effective dose (ED50) in in-vivo models of gastric acid secretion.
This protocol outlines a typical procedure for determining the inhibitory activity of a 2-(3,4-difluoro-2-methoxyphenyl)acetic acid derivative against the gastric proton pump.
1. Preparation of H+/K+ ATPase Vesicles:
Isolate gastric microsomes containing the H+/K+ ATPase from a suitable animal model (e.g., pig stomach) through differential centrifugation.
Resuspend the microsomes in a buffer containing a K+ ionophore (e.g., valinomycin) to create ion-leaky vesicles.
2. Assay Reaction:
In a 96-well plate, add the H+/K+ ATPase vesicles to a reaction buffer containing MgCl2, KCl, and a pH indicator.
Add various concentrations of the test compound (dissolved in DMSO, with a final concentration of <1%) to the wells. Include a vehicle control (DMSO only) and a positive control (a known P-CAB like Tegoprazan).
Initiate the reaction by adding ATP.
3. Measurement of Activity:
The activity of the H+/K+ ATPase is measured by monitoring the rate of ATP hydrolysis, which can be determined by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).
Alternatively, the proton pumping activity can be measured by monitoring the change in intravesicular pH using a pH-sensitive fluorescent probe.
4. Data Analysis:
Plot the percentage of inhibition against the logarithm of the test compound concentration.
Calculate the IC50 value by fitting the data to a dose-response curve.
5. Determination of Reversibility:
To assess reversibility, pre-incubate the enzyme with a high concentration of the inhibitor.
Dilute the mixture significantly to reduce the inhibitor concentration and measure the recovery of enzyme activity over time. A rapid recovery of activity indicates reversible inhibition.
Caption: Workflow for in-vitro H+/K+ ATPase inhibition assay.
Secondary Mechanism of Action: Cytotoxicity and Pro-apoptotic Effects
Beyond their role in acid suppression, 2-(3,4-difluoro-2-methoxyphenyl)acetic acid and its derivatives have demonstrated potential as cytotoxic agents, suggesting a possible application in cancer therapy.
Induction of Apoptosis in Cancer Cells
Studies have shown that 2-(3,4-difluoro-2-methoxyphenyl)acetic acid can induce cytotoxic effects in various cancer cell lines.[2] While the specific signaling pathways for this particular compound are not yet fully elucidated, the broader class of phenylacetic acid derivatives has been shown to exert anticancer effects by inducing apoptosis, or programmed cell death.[14][15]
Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways:
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating this pathway.
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL) to death receptors on the cell surface, this pathway leads to the activation of caspase-8 and subsequently caspase-3.
Phenylacetamide derivatives have been shown to modulate the expression of key proteins in both pathways, such as Bcl-2, Bax, and FasL, ultimately leading to the activation of caspase-3 and the execution of apoptosis.[15]
Generic Apoptotic Pathway
Caption: Potential pro-apoptotic mechanism of phenylacetic acid derivatives.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of these compounds is determined by their IC50 values against various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
1. Cell Culture and Seeding:
Culture human cancer cell lines (e.g., MCF-7, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
Prepare a stock solution of the 2-(3,4-difluoro-2-methoxyphenyl)acetic acid derivative in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
Replace the medium in the cell-containing wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
3. Incubation:
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
4. MTT Addition and Formazan Solubilization:
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Derivatives of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid represent a versatile chemical scaffold with at least two distinct and therapeutically relevant mechanisms of action. Their primary role as potassium-competitive acid blockers has been firmly established through the development and clinical application of Tegoprazan, offering a significant advancement in the management of acid-related gastrointestinal disorders. The reversible, K+-competitive inhibition of the gastric H+/K+ ATPase provides a rapid and sustained therapeutic effect.
The secondary mechanism, cytotoxicity against cancer cells, while less explored for this specific difluoro-methoxy substituted series, is a promising area for future research. The pro-apoptotic activity observed in related phenylacetic acid derivatives suggests that these compounds could be developed into novel anticancer agents.
Future research should focus on:
Elucidating the specific molecular interactions between Tegoprazan and the H+/K+ ATPase through structural biology studies.
Investigating the detailed signaling pathways involved in the cytotoxic effects of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid and its derivatives in various cancer cell lines.
Synthesizing and screening new derivatives to optimize both P-CAB and cytotoxic activities, potentially leading to the development of dual-action therapeutics or more potent single-target agents.
The continued exploration of this chemical class holds significant promise for addressing unmet needs in both gastroenterology and oncology.
References
What is the mechanism of Tegoprazan? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
Proton Pump Inhibitors (PPIs): Mechanism, Clinical Use, and Long-Term Considerations. (2024, October 22). Retrieved from [Link]
Proton-pump inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current gastroenterology reports, 10(6), 528–534. Retrieved from [Link]
H+/K+-ATPase inhibitors: a patent review. (2012, December 4). Expert Opinion on Therapeutic Patents, 23(1), 77-89. Retrieved from [Link]
What is Tegoprazan used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
Proton Pump Inhibitors (PPIs): What They Are & Side Effects - Cleveland Clinic. (2023, September 28). Retrieved from [Link]
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. (n.d.). Retrieved from [Link]
Proton Pump Inhibitors: An Update - AAFP. (2002, July 15). Retrieved from [Link]
Different Cytotoxicity Assays - Chemistry LibreTexts. (2024, November 7). Retrieved from [Link]
Hydrogen potassium ATPase - Wikipedia. (n.d.). Retrieved from [Link]
Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed. (2025, August 15). Retrieved from [Link]
Long lasting inhibitors of the gastric H,K-ATPase - PMC. (n.d.). Retrieved from [Link]
What are H+/K+ ATPase blockers and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Retrieved from [Link]
Cytotoxicity Assays | Life Science Applications. (n.d.). Retrieved from [Link]
Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors. (2004, June 4). Journal of the American Chemical Society, 126(25), 7800-7811. Retrieved from [Link]
Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - ResearchGate. (2017, November 27). Retrieved from [Link]
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells | Københavns Biblioteker. (n.d.). Retrieved from [Link]
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No - apicule. (n.d.). Retrieved from [Link]
CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery - Books. (2020, December 15). Retrieved from [Link]
Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (n.d.). Retrieved from [Link]
Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction - ResearchGate. (n.d.). Retrieved from [Link]
Systematic Toxicity Mechanism Analysis of Proton Pump Inhibitors: An In Silico Study. (2015, January 27). Journal of Chemical Information and Modeling, 55(2), 409-420. Retrieved from [Link]
Mass balance and metabolite profiles in humans of tegoprazan, a novel potassium-competitive acid blocker, using. (2025, May 13). Acta Pharmacologica Sinica. Retrieved from [Link]
Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed. (2019, June 15). Retrieved from [Link]
Tegoprazan (Tegoprazan) analogue and synthetic method thereof - Google Patents. (n.d.).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No: 1558274-26-2)
Introduction & Strategic Context
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is a high-value aromatic building block and a critical pharmaceutical intermediate[1][2]. It is most notably utilized as "Suzetrigine Intermediate A" in the synthesis of Suzetrigine (VX-548), a highly selective NaV1.8 voltage-gated sodium channel inhibitor developed for the treatment of acute and chronic pain without the liabilities of opioid-based analgesics[2][3]. Additionally, it serves as a structural precursor in the development of other active pharmaceutical ingredients (APIs) such as Tegoprazan[1].
The presence of the electron-withdrawing difluoro groups and the electron-donating methoxy group heavily influences the lipophilicity and metabolic stability of the downstream APIs[1]. Synthesizing this compound requires high regiocontrol. This application note details a highly efficient, three-step synthetic protocol adapted from recent process chemistry optimizations (Patent CN119285456A), leveraging Directed ortho-Metalation (DoM) to ensure strict regioselectivity[4][5].
Retrosynthetic Analysis & Pathway Design
The synthesis relies on the strategic use of a tetrahydropyranyl (THP) protecting group, which serves a dual purpose: protecting the sensitive phenolic hydroxyl group and acting as a powerful directing group for the subsequent lithiation step.
Figure 1: Three-step synthetic workflow for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
Quantitative Stoichiometry & Reaction Parameters
The following table summarizes the optimized stoichiometric ratios required for a self-validating, high-yield process based on validated patent literature[4][5].
Reaction Step
Primary Reactant
Reagent / Catalyst
Molar Equivalents (Relative to Reactant)
Solvent
Temperature
1. Protection
2,3-Difluorophenol (1.0 eq)
3,4-Dihydropyran (DHP)
1.0 - 4.5 eq
Neat / DCM
20-25 °C
Sulfonic acid resin
5-10% (w/w)
2. Alkylation
THP-Ether Int. 1 (1.0 eq)
n-Butyllithium (n-BuLi)
1.0 - 1.1 eq
THF
-78 °C
tert-Butyl 2-bromoacetate
1.1 - 1.4 eq
THF
-78 °C to RT
3. Methylation
Hydroxy-acid Int. 2 (1.0 eq)
NaOH (Base)
2.2 eq
Water/THF
0 °C to RT
Dimethyl sulfate (Me₂SO₄)
1.2 - 1.5 eq
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 2-(2,3-Difluorophenoxy)tetrahydro-2H-pyran
Causality & Rationale: The phenolic -OH must be protected to prevent protonation of the organolithium reagent in Step 2. DHP is selected over benzyl or silyl ethers because the resulting THP ether oxygen strongly coordinates with lithium, directing metalation strictly to the adjacent ortho position[4]. A heterogeneous sulfonic acid resin is used as the catalyst to allow for simple filtration and product recovery without aqueous workup[4].
Protocol:
Charge a dry, nitrogen-purged reactor with 2,3-difluorophenol (1.0 eq).
Add 3,4-dihydropyran (1.5 eq) and sulfonic acid resin (0.05 eq by weight relative to the phenol)[4].
Stir the mixture at ambient temperature (20–25 °C) until TLC/HPLC indicates complete consumption of the starting material.
Filter the reaction mixture to remove the sulfonic acid resin.
Concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-difluorophenoxy)tetrahydro-2H-pyran, which can be used directly in the next step.
Step 2: Directed ortho-Metalation (DoM) and Alkylation
Causality & Rationale: n-Butyllithium (n-BuLi) or n-hexyllithium deprotonates the aromatic ring[5]. The THP oxygen directs this deprotonation exclusively to the C6 position (between the ether and the fluorine). The resulting aryllithium species acts as a strong nucleophile, displacing the bromide in tert-butyl 2-bromoacetate. Subsequent treatment with trifluoroacetic acid (TFA) achieves two goals simultaneously: cleavage of the tert-butyl ester and deprotection of the THP ether, yielding the free hydroxy-acid[4][5].
Protocol:
Dissolve the crude THP ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict argon/nitrogen atmosphere[5].
Cool the reactor to -78 °C using a dry ice/acetone bath.
Dropwise add n-BuLi (1.05 eq, typically 2.5 M in hexanes) while maintaining the internal temperature below -70 °C[5]. Stir for 1 hour to ensure complete metalation.
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Concentrate the organic layer.
Dissolve the crude intermediate in a mixture of dichloromethane and trifluoroacetic acid (TFA)[5]. Stir at room temperature for 12 hours to achieve global deprotection.
Concentrate the mixture, and precipitate the resulting 3,4-difluoro-2-hydroxyphenylacetic acid using cold water/brine. Filter and dry.
Step 3: Selective O-Methylation
Causality & Rationale: The final step requires the selective methylation of the phenolic hydroxyl group in the presence of the carboxylic acid. Using exactly 2.2 equivalents of a strong base (NaOH) generates the di-anion (phenoxide and carboxylate)[4][5]. Dimethyl sulfate (or iodomethane) acts as the methylating agent[4]. The phenoxide is significantly more nucleophilic than the carboxylate, leading to selective O-methylation to form the target compound.
Protocol:
Suspend 3,4-difluoro-2-hydroxyphenylacetic acid (1.0 eq) in an aqueous solution containing sodium hydroxide (NaOH, 2.2 eq)[4][5].
Cool the mixture to 0–5 °C.
Slowly add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature below 10 °C to prevent runaway hydrolysis of the methylating agent[4].
Allow the reaction to warm to room temperature and stir for 2–4 hours.
Acidify the aqueous mixture with 2M HCl to pH ~2 to protonate the carboxylic acid.
Extract the aqueous layer with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Recrystallize the crude solid from a suitable solvent (e.g., heptane/ethyl acetate) to afford pure 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (C9H8F2O3, MW: 202.15 g/mol )[1][6].
Analytical Validation
To ensure the integrity of the self-validating protocol, the final product must be confirmed via standard analytical techniques:
LC-MS: Confirm the molecular weight (Expected [M-H]- m/z ~201.1).
¹H NMR (CDCl₃ or DMSO-d₆): Look for the characteristic methoxy singlet (~3.9 ppm, 3H), the benzylic methylene singlet (~3.6 ppm, 2H), and the distinct coupling patterns of the two adjacent aromatic protons (a doublet of doublets/triplets due to H-F and H-H coupling)[7][8].
Application Note & Protocol: A Guide to the Scale-Up Manufacturing of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
Abstract This document provides a comprehensive guide for the scale-up manufacturing of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, a key pharmaceutical intermediate.[1] The strategic incorporation of fluorine and a met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scale-up manufacturing of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, a key pharmaceutical intermediate.[1] The strategic incorporation of fluorine and a methoxy group into the phenylacetic acid scaffold enhances metabolic stability and modulates physicochemical properties, making it a valuable building block in drug discovery.[2] This guide details a robust synthetic pathway, outlines critical process parameters for successful scale-up, and discusses the integration of Process Analytical Technology (PAT) for real-time monitoring and control. The protocols provided are designed for researchers, scientists, and drug development professionals to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Significance of Fluorinated Phenylacetic Acids
Organofluorine compounds have a significant presence in the pharmaceutical industry, with approximately 40% of new pharmaceuticals containing fluorine.[3] The unique properties of the carbon-fluorine bond, such as its high bond energy and the electronegativity of fluorine, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is a prime example of a fluorinated building block, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Tegoprazan.[1] Its synthesis and purification on a large scale, therefore, are of considerable interest.
The presence of two fluorine atoms and a methoxy group on the phenyl ring presents both opportunities and challenges in its synthesis.[2] These substituents influence the reactivity of the aromatic ring and require careful consideration in the selection of synthetic routes and reaction conditions to achieve high yield and purity on an industrial scale.
Strategic Synthesis Pathway for Scale-Up
Several synthetic routes can be envisioned for the preparation of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. A recently disclosed method offers a practical and scalable approach starting from readily available 2,3-difluorophenol.[4] This multi-step synthesis is detailed below, followed by a discussion of a potential alternative, the Willgerodt-Kindler reaction.
Recommended Synthetic Route
This three-step process involves the protection of the phenolic hydroxyl group, followed by a lithiation and carboxylation sequence, and finally methylation to yield the target product.[4]
Diagram 1: Overall Synthetic Workflow
Caption: A three-step synthetic route for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
Step 1: Protection of 2,3-Difluorophenol
The initial step involves the protection of the hydroxyl group of 2,3-difluorophenol with 3,4-dihydropyran (DHP) to form the tetrahydropyranyl (THP) ether. This is crucial to prevent interference from the acidic proton of the hydroxyl group in the subsequent lithiation step. The use of a sulfonic acid resin as a catalyst offers advantages for scale-up, including ease of removal by filtration.[4]
Step 2: Ortho-Lithiation and Carboxylation
The protected 2-(2,3-difluorophenoxy)pyran undergoes ortho-lithiation using an alkyllithium reagent, such as n-butyllithium. The lithium is directed to the position ortho to the ether linkage. This is followed by reaction with tert-butyl 2-bromoacetate to introduce the acetic acid side chain. Subsequent acid hydrolysis removes the THP protecting group and hydrolyzes the tert-butyl ester to afford 3,4-difluoro-2-hydroxyphenylacetic acid.[4]
Step 3: Methylation of the Phenolic Hydroxyl Group
The final step is the methylation of the newly deprotected hydroxyl group. This is typically achieved using a methylating agent in the presence of a base to yield the final product, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.[4]
Alternative Synthetic Approach: The Willgerodt-Kindler Reaction
An alternative strategy for the synthesis of aryl aacetic acids is the Willgerodt-Kindler reaction.[5] This reaction converts an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[6][7]
Diagram 2: Willgerodt-Kindler Reaction Concept
Caption: General scheme of the Willgerodt-Kindler reaction.
For the synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, this would involve starting with 1-(3,4-difluoro-2-methoxyphenyl)ethan-1-one.
Advantages:
Potentially a more convergent synthesis.
Disadvantages for Scale-Up:
The reaction often requires high temperatures.
The use of sulfur and amines like morpholine can present safety and environmental challenges on a large scale.[5]
The hydrolysis of the intermediate thioamide can sometimes be challenging.[6]
Given these considerations, the three-step route from 2,3-difluorophenol is generally preferred for a scalable and controllable manufacturing process.
Detailed Scale-Up Protocol
This protocol is a detailed adaptation of the synthetic route described in patent CN119285456A, with additional considerations for scale-up.
Materials and Equipment
Material/Equipment
Specification
Reactor
Glass-lined or stainless steel, appropriately sized for the batch
Temperature Control Unit
Capable of heating and cooling from -20 °C to 150 °C
Addition Funnels
For controlled addition of reagents
Mechanical Stirrer
To ensure efficient mixing
Filtration Unit
e.g., Nutsche filter
Drying Oven
Vacuum oven for drying the final product
Analytical Instruments
HPLC, GC, NMR, Mass Spectrometry
Step-by-Step Protocol
Step 1: Synthesis of 2-(2,3-Difluorophenoxy)pyran
Charge the reactor with 2,3-difluorophenol and a suitable organic solvent (e.g., toluene).
Add a catalytic amount of sulfonic acid resin.
Heat the mixture to a moderate temperature (e.g., 60-70 °C).
Slowly add 3,4-dihydropyran (DHP) to the reaction mixture, maintaining the temperature. The molar ratio of 2,3-difluorophenol to DHP should be optimized, typically in the range of 1:1 to 1:1.5.[4]
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed.
Cool the reaction mixture and filter to remove the sulfonic acid resin.
Wash the filtrate with a basic aqueous solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities, followed by a water wash.
Concentrate the organic layer under reduced pressure to obtain the crude 2-(2,3-difluorophenoxy)pyran. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 3,4-Difluoro-2-hydroxyphenylacetic acid
Charge a clean, dry reactor with the crude 2-(2,3-difluorophenoxy)pyran and a dry aprotic solvent (e.g., tetrahydrofuran, THF).
Cool the mixture to a low temperature (e.g., -10 to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature. The molar ratio of the pyran intermediate to n-BuLi is typically 1:1.05-1.1.[4]
After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete lithiation.
In a separate vessel, prepare a solution of tert-butyl 2-bromoacetate in dry THF.
Slowly add the tert-butyl 2-bromoacetate solution to the lithiated intermediate, again maintaining a low temperature.
After the addition, allow the reaction to warm slowly to room temperature and stir until the reaction is complete as monitored by HPLC.
Quench the reaction by the slow addition of water.
Add an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the THP ether and the tert-butyl ester. This step may require heating.
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 3,4-difluoro-2-hydroxyphenylacetic acid can be purified by recrystallization or used directly in the next step if the purity is sufficient.
Step 3: Synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
Charge the reactor with the crude or purified 3,4-difluoro-2-hydroxyphenylacetic acid, a suitable solvent (e.g., acetone or DMF), and a base (e.g., potassium carbonate).
Heat the mixture to a moderate temperature (e.g., 50-60 °C).
Slowly add a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Monitor the reaction by HPLC until the starting material is consumed.
Cool the reaction mixture and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and base.
Acidify the aqueous layer and check for any unreacted starting material.
Dry the organic layer and concentrate to obtain the crude 2-(3,4-difluoro-2-methoxyphenyl)acetic acid.
Purify the final product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to achieve the desired purity.
Process Analytical Technology (PAT) Integration
For a robust and well-understood manufacturing process, the integration of Process Analytical Technology (PAT) is highly recommended.[8][9][10] PAT enables real-time monitoring and control of Critical Process Parameters (CPPs) to ensure consistent product quality (Critical Quality Attributes, CQAs).[11]
By implementing PAT, manufacturers can move towards continuous process verification and real-time release testing, which can significantly improve efficiency and reduce costs.[12]
Safety and Handling
The handling of organofluorine compounds and other reagents used in this synthesis requires strict adherence to safety protocols.[3]
Fluorine-Containing Compounds: While 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid itself is not acutely toxic, care should be taken to avoid inhalation and skin contact.[13][14] The long-term environmental persistence of some organofluorine compounds is a concern.[15][16]
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Appropriate personal protective equipment (PPE), including gloves and respiratory protection, must be used in a well-ventilated area.
General Precautions: All reactions should be conducted in a well-ventilated fume hood or in a closed reactor system. Emergency procedures for chemical spills and exposures should be in place. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.
Test
Method
Typical Specification
Appearance
Visual Inspection
White to off-white solid
Identity
¹H NMR, ¹³C NMR, Mass Spectrometry
Conforms to the structure
Purity
HPLC
≥ 98%
Related Substances
HPLC
Individual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents
GC-HS
As per ICH guidelines
Water Content
Karl Fischer Titration
≤ 0.5%
Melting Point
USP/Ph. Eur. method
To be established
Conclusion
The scale-up manufacturing of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid can be successfully achieved through a well-designed and controlled synthetic process. The detailed protocol based on the route from 2,3-difluorophenol offers a practical and efficient method for large-scale production. By integrating modern manufacturing principles such as Process Analytical Technology and adhering to strict safety and quality control standards, a consistent supply of this important pharmaceutical intermediate can be ensured.
References
Process analytical technology - Wikipedia. Available from: [Link]
Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline. Available from: [Link]
Process Analytical Technology: Enhancing Pharma Development. Available from: [Link]
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC. Available from: [Link]
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. Available from: [Link]
Y. Huang and A. Dömling Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. Available from: [Link]
Willgerodt rearrangement - Wikipedia. Available from: [Link]
Organofluorine chemistry - Wikipedia. Available from: [Link]
A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. CN119285456A.
Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. Available from: [Link]
The Willgerodt Reaction - Organic Reactions. Available from: [Link]
API Intermediates » 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No - apicule. Available from: [Link]
Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available from: [Link]
Willgerodt-Kindler Reaction - SynArchive. Available from: [Link]
1558274-26-2 | Product Name : 2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid. Available from: [Link]
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available from: [Link]
Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. Available from: [Link]
Organofluorine Chemicals → Area → Resource 5 - Product → Sustainability Directory. Available from: [Link]
2-(3,4-difluoro-2-methoxyphenyl)acetic acid. Available from: [Link]
Improving reaction yield in 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and process chemists scaling the synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 15582...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and process chemists scaling the synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) .
As a critical aromatic acetic acid derivative, this compound is a highly valued API intermediate[1]. It is prominently utilized in the commercial manufacturing of Tegoprazan, a potassium-competitive acid blocker (P-CAB)[2], as well as in the synthesis of novel furan-ring medicaments targeting overactive signal transduction pathways in oncology[3].
Below, we dissect the two primary synthetic workflows, troubleshoot common scale-up failure modes, and provide self-validating experimental protocols to maximize your reaction yield.
Process Overview & Mechanistic Pathways
Industrial synthesis of this intermediate generally relies on one of two palladium-catalyzed carbon-carbon bond-forming strategies: a Reformatsky-type cross-coupling (Yield ~85%) or a Suzuki-Miyaura-type cross-coupling (Yield ~74%)[3].
Fig 1: Primary synthetic routes for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
Troubleshooting Guides & FAQs
Q1: My yield for the Reformatsky-type cross-coupling is stalling below 50%, with significant unreacted aryl bromide remaining. What is going wrong?
Causality: The generation of the zinc enolate from tert-butyl 2-bromoacetate is highly sensitive to zinc oxide (ZnO) passivation and trace moisture. If the zinc surface is not chemically activated, the oxidative insertion rate plummets. Furthermore, trace water will rapidly protonate the sensitive zinc enolate intermediate, forming useless tert-butyl acetate.
Solution: You must chemically activate the zinc dust prior to the reaction. Use 5 mol% Trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane in anhydrous THF at 65°C for 15 minutes[3]. Ensure all glassware is flame-dried under argon.
Q2: During the Suzuki-Miyaura route, I am detecting a large impurity peak identified as 1,2-difluoro-3-methoxybenzene. How can I prevent this?
Causality: This byproduct is the result of protodeboronation. Boronic acids bearing electron-withdrawing groups (like the two fluorine atoms on your starting material) are highly susceptible to C-B bond cleavage in the presence of water, heat, and strong bases.
Solution: Abandon highly basic aqueous biphasic systems (e.g., aq. Na2CO3). Transition to anhydrous conditions utilizing a mild, anhydrous base like Cs2CO3 or K3PO4 in 1,4-dioxane. Lower the reaction temperature to 70°C and utilize a highly active palladium precatalyst (e.g., XPhos Pd G3) to accelerate the transmetalation step before protodeboronation can occur.
Q3: The final hydrolysis step is causing partial cleavage of the methoxy group, resulting in a phenol byproduct. What are the optimal cleavage conditions?
Causality: Harsh acidic conditions (e.g., prolonged reflux in concentrated HCl or HBr) will inadvertently cleave the aryl methyl ether.
Solution: If utilizing the tert-butyl ester intermediate (Route 1), perform an acidolysis using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature[3]. TFA selectively cleaves the tert-butyl ester via an E1-like mechanism (releasing isobutylene gas) without risking the stability of the aryl methoxy group.
Q4: I am experiencing severe Palladium catalyst poisoning and aggregation (Pd black formation) in Route 1. How do I stabilize the catalyst?
Causality: Unreacted, suspended zinc powder or trace zinc oxide can interact with the active Pd(0) center, disrupting the catalytic cycle and leading to irreversible aggregation.
Solution: Do not generate the zinc enolate in the presence of the palladium catalyst. Generate the enolate in a separate flask, allow the unreacted zinc dust to settle, and transfer the supernatant via a cannula into the main reaction vessel containing the aryl bromide and Pd catalyst.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols for the optimized Reformatsky-Type Route are designed as self-validating systems featuring strict In-Process Controls (IPCs).
Protocol A: Zinc Activation & Cross-Coupling
Equipment Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer under a continuous argon purge.
Zinc Activation: Charge the flask with 6.5 g (100 mmol) of zinc dust and 100 mL of anhydrous THF. Heat the suspension to 65°C. Inject 0.6 mL (5 mmol) of TMSCl. Stir vigorously for 15 minutes.
Causality: TMSCl acts as a chemical scrubber, removing the passivating ZnO layer to expose a highly reactive Zn(0) surface.
Enolate Formation: Slowly add 14.7 mL (100 mmol) of tert-butyl 2-bromoacetate dropwise over 30 minutes. Maintain the temperature at 65°C for 1 hour.
Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench with D2O, and extract with CDCl3. Analyze via 1H NMR. The spectrum must show >95% disappearance of the alpha-bromo protons (singlet, ~3.8 ppm) and the appearance of deuterium incorporation, confirming complete enolate formation.
Cross-Coupling: Cool the enolate mixture to room temperature. In a separate flame-dried flask, dissolve 17.7 g (80 mmol) of 1-bromo-3,4-difluoro-2-methoxybenzene and 1.1 g (1.5 mmol) of Pd(dppf)Cl2 in 50 mL anhydrous THF. Transfer the zinc enolate solution via cannula (leaving unreacted Zn behind) into the aryl bromide solution.
Reaction: Heat the combined mixture to 70°C for 12 hours.
Self-Validation (IPC 2): Perform HPLC analysis on a quenched aliquot. The reaction is deemed complete when <2% of the starting aryl bromide remains.
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (100 mL). Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Selective Acidolysis of the tert-Butyl Ester
Reaction Setup: Dissolve the crude tert-butyl 2-(3,4-difluoro-2-methoxyphenyl)acetate (~20 g) in 100 mL of anhydrous Dichloromethane (DCM) in a 250 mL flask.
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add 20 mL of Trifluoroacetic acid (TFA) dropwise.
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.
Self-Validation (IPC 3): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the higher Rf spot (ester) is entirely consumed, replaced by a baseline spot (free acid).
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 50 mL) to azeotropically remove residual TFA. Recrystallize the crude solid from a heptane/ethyl acetate mixture to afford the pure 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
Quantitative Process Data
The following table summarizes the key metrics and comparative data for the two primary synthetic routes to assist in your process selection[3].
Process Parameter
Route 1: Reformatsky-Type
Route 2: Suzuki-Miyaura
Starting Material
1-Bromo-3,4-difluoro-2-methoxybenzene
3,4-Difluoro-2-methoxyphenylboronic acid
Coupling Partner
tert-Butyl 2-bromoacetate
Ethyl 2-bromoacetate
Optimal Catalyst System
Pd(dppf)Cl2 / Activated Zn / TMSCl
XPhos Pd G3 / Cs2CO3 (Anhydrous)
Typical Isolated Yield
82% - 85%
70% - 74%
Primary Impurity Risk
Homocoupling, unreacted aryl bromide
Protodeboronation (1,2-difluoro-3-methoxybenzene)
Cleavage Chemistry
Acidolysis (TFA / DCM)
Saponification (LiOH / THF / H2O)
Scalability Profile
High (Requires strict anhydrous control)
Moderate (Boronic acid thermal stability is a bottleneck)
Title: Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB)
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Source: Google Patents (Wuxi Kehua Biotechnology Co Ltd.)
Technical Support Center: Solubilization Strategies for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
Welcome to the Application Scientist Support Center. Working with halogenated aromatic building blocks often presents significant physicochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Working with halogenated aromatic building blocks often presents significant physicochemical challenges. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is a critical API intermediate[1], but its highly lipophilic difluoro-methoxy core combined with an ionizable carboxylic acid tail creates complex solubility dynamics in aqueous media.
This guide is designed to help researchers, formulation scientists, and drug development professionals overcome precipitation issues and optimize delivery vehicles for both in vitro and in vivo applications.
Formulation Decision Workflow
Caption: Decision tree for selecting the optimal solubility enhancement strategy based on application.
Troubleshooting & FAQs
Q1: Why does the compound precipitate instantly when I dilute my 100 mM DMSO stock into PBS (pH 7.4)?A1: This is caused by solvent cavity collapse. The baseline pKa of phenylacetic acid is 4.31[2]. The addition of two electron-withdrawing fluorine atoms slightly lowers this pKa (approx. 4.0–4.2) via inductive (-I) effects[3]. Although the compound should be >99% ionized at pH 7.4, rapid dilution of a concentrated DMSO stock into an aqueous buffer causes the hydrophobic difluoro-methoxy core to aggregate faster than the carboxylic acid can fully ionize and hydrate.
Solution: Pre-warm the PBS to 37°C and ensure it is under vigorous vortexing during the dropwise addition of the DMSO stock. Alternatively, pre-form the sodium salt before dilution.
Q2: We need to dose this compound intravenously (IV) in rodents, but we cannot use DMSO. What is the most reliable vehicle?A2: For in vivo applications requiring high biocompatibility, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for phenylacetic acid derivatives[4]. The mechanism relies on host-guest inclusion complexation: the lipophilic 3,4-difluoro-2-methoxyphenyl ring inserts into the hydrophobic cavity of the cyclodextrin torus[5], while the polar carboxylic acid tail remains exposed to the aqueous exterior. This masks the hydrophobic bulk and prevents precipitation in the bloodstream.
Q3: Can I just lower the pH of my buffer to dissolve it?A3: No. Lowering the pH will decrease solubility. Because this is a weak acid, it is least soluble in its unionized (protonated) form at low pH. To maximize aqueous solubility[6], you must increase the pH to at least 2 units above its pKa (i.e., pH > 6.2) to ensure complete deprotonation to the highly soluble carboxylate anion.
Disrupts water H-bond network, solvates lipophilic core.
~100 mM (in 100% DMSO)
Low (Must dilute to <1% final)
In vitro biochemical and cellular assays.
pH Adjustment / Salt Formation
Ionizes carboxylic acid (pKa ~4.1) to increase hydration energy.
>50 mM (at pH > 7.5)
High
High-concentration aqueous stock solutions.
Cyclodextrin Complexation
Host-guest inclusion of the difluorophenyl ring into HP-β-CD cavity.
10 - 30 mM (in 20% HP-β-CD)
High
In vivo dosing (PO, IP, IV).
Experimental Protocols
Protocol A: Preparation of a 10 mM Inclusion Complex with HP-β-CD (For In Vivo Dosing)
Causality note: HP-β-CD requires time and kinetic energy to allow the lipophilic ring to displace water molecules inside the cyclodextrin cavity.
Preparation of Vehicle: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile 0.9% Saline to create a 20% w/v solution. Stir until completely clear.
Addition of API: Weigh out 20.2 mg of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (MW: 202.16 g/mol ) and add it directly to the HP-β-CD solution.
Complexation: Sonicate the suspension in a water bath at 37°C for 15 minutes. The mechanical energy accelerates the inclusion complexation.
Equilibration: Transfer to a magnetic stirrer and stir at 500 rpm at room temperature for 2 hours to ensure thermodynamic equilibrium.
Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 0.9% Saline.
Self-Validating Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An
OD600<0.05
confirms true molecular solubilization. If
OD600≥0.05
, micro-precipitates are present; add an additional 5% w/v HP-β-CD and repeat step 3.
Protocol B: In Situ Sodium Salt Generation (For >50 mM Aqueous Stocks)
Causality note: By providing exactly one molar equivalent of a strong base, we force the weak acid into its highly soluble sodium carboxylate form without creating a dangerously caustic final solution.
Suspension: Weigh 101.1 mg of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (0.5 mmol) into a glass vial. Add 8.0 mL of molecular biology grade water. The compound will float/suspend (insoluble).
Ionization: Add exactly 500 µL of a 1.0 M NaOH solution (0.5 mmol, equimolar).
Dissolution: Vortex vigorously for 2 minutes. As the carboxylic acid deprotonates, the compound will rapidly dissolve into the aqueous phase.
Buffering: Add 1.0 mL of 10x PBS (pH 7.4) to stabilize the pH of the now-ionized solution.
Volume Adjustment: QS to exactly 10.0 mL with water to yield a 50 mM stock.
Self-Validating Step: Check the final pH using a micro-pH probe; it must read between 7.4 and 7.8. Drop 10 µL of this stock into 1 mL of unbuffered water. It should remain crystal clear, confirming the thermodynamic stability of the ionized salt.
References
PubChem. "2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111" National Institutes of Health. URL: [Link]
PubChem. "Phenylacetic Acid | C8H8O2 | CID 999" National Institutes of Health. URL: [Link]
"Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences. URL: [Link]
"Inductive effect comparison of benzylic and allyl group." Chemistry Stack Exchange. URL: [Link]
Celebioglu, A., et al. "Electrospinning of Cyclodextrin Functional Nanofibers for Drug Delivery Applications." MDPI. URL: [Link]
"Efficacy and Safety Profile of Diclofenac/Cyclodextrin and Progesterone/Cyclodextrin Formulations: A Review of the Literature Data." PMC. URL: [Link]
Advanced Reactivity Profiling: 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid vs. 2-(2,4-Difluorophenyl)acetic acid
As a Senior Application Scientist, selecting the correct phenylacetic acid building block is rarely a simple matter of structural similarity. While 2-(3,4-difluoro-2-methoxyphenyl)acetic acid and 2-(2,4-difluorophenyl)ac...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct phenylacetic acid building block is rarely a simple matter of structural similarity. While 2-(3,4-difluoro-2-methoxyphenyl)acetic acid and 2-(2,4-difluorophenyl)acetic acid share a fluorinated phenylacetic acid core, their distinct ortho-substituents dictate fundamentally different thermodynamic and kinetic behaviors.
The 2-(3,4-difluoro-2-methoxyphenyl) derivative is a highly specialized intermediate, notably utilized in the synthesis of the potassium-competitive acid blocker Tegoprazan[1]. In contrast, the 2-(2,4-difluorophenyl) analog serves as a highly versatile, broad-spectrum electrophilic and nucleophilic building block in agrochemical and pharmaceutical discovery[2]. This guide objectively compares their reactivity profiles, focusing on enolate chemistry and amidation, supported by mechanistic causality and self-validating experimental protocols.
Physicochemical & Reactivity Profiling
The reactivity of arylacetic acids is governed by the electronic and steric environment surrounding the alpha-carbon and the carboxylic acid[3]. The table below summarizes the critical differences induced by the ortho-methoxy versus the ortho-fluorine substituents.
The alpha-protons of phenylacetic acids are weakly acidic. Generating the reactive enediolate requires a strong base, typically Lithium Diisopropylamide (LDA) or n-Butyllithium[4].
2-(2,4-Difluorophenyl)acetic acid: The strong inductive electron withdrawal (-I) from both the ortho and para fluorines stabilizes the resulting carbanion. The small atomic radius of fluorine offers minimal steric resistance to the incoming base, resulting in rapid, thermodynamically favored enolization.
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: The ortho-methoxy group introduces a conflicting electronic paradigm. While oxygen is electronegative, its resonance donation (+M) into the aromatic ring counters the inductive withdrawal, destabilizing the enolate. Furthermore, the steric bulk of the methoxy group physically impedes the approach of bulky bases like LDA, drastically reducing the kinetic rate of deprotonation.
The Impact on Amidation (Bürgi-Dunitz Trajectory)
During peptide coupling or amidation, the carboxylic acid is converted into an active ester. The rate-determining step is the nucleophilic attack of the amine. The incoming amine must approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). The bulky ortho-methoxy group projects electron density over the carbonyl face, sterically restricting this trajectory and increasing the activation energy ($ \Delta G^\ddagger $). The ortho-fluorine analog lacks this steric blockade, allowing for rapid aminolysis.
Comparative Experimental Workflows
Workflow 1: Alpha-Alkylation via Lithium Enediolate
This protocol details the alpha-alkylation of the phenylacetic acid core, highlighting the kinetic differences in enolate formation[4].
Causality & Design: 2.2 equivalents of LDA are strictly required. The first equivalent deprotonates the carboxylic acid (pKa ~ 4.3) to form the lithium carboxylate[3]. The second equivalent deprotonates the alpha-carbon to form the enediolate. The additional 0.2 eq compensates for trace moisture.
Step-by-Step Protocol:
Preparation: Dissolve the phenylacetic acid derivative (1.0 eq, 10 mmol) in anhydrous THF (100 mL, 0.1 M) under an argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.
Deprotonation: Add LDA (2.2 eq, 22 mmol, 2.0 M in THF/heptane) dropwise over 15 minutes to prevent localized heating.
Kinetic Divergence:
For 2-(2,4-difluorophenyl)acetic acid, stir for 30 minutes at -78 °C.
For 2-(3,4-difluoro-2-methoxyphenyl)acetic acid, stir for 90 minutes at -78 °C to overcome steric hindrance.
Quench: Warm to room temperature over 2 hours, then quench with 1M HCl until pH ~2. Extract with EtOAc.
Self-Validating System: Before adding the electrophile (Step 5), extract a 0.1 mL aliquot and quench it in D₂O. Analyze via LC-MS or ¹H-NMR. The presence of >95% deuterium incorporation at the alpha-position validates complete enolization, ensuring you do not waste expensive electrophiles on an incomplete reaction.
Enolization workflow highlighting kinetic differences driven by ortho-substituent steric bulk.
Workflow 2: HATU-Mediated Amidation
This protocol maps the conversion of the carboxylic acid to an amide, demonstrating the impact of the Bürgi-Dunitz trajectory restriction.
Causality & Design: HATU is selected for its high efficiency in forming active esters. DIPEA acts as the non-nucleophilic base. The kinetic bottleneck is the amine attack, which is heavily influenced by the ortho-methoxy group's steric shadow.
Step-by-Step Protocol:
Initiation: Dissolve the phenylacetic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.
Activation: Add HATU (1.2 eq) portion-wise over 5 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature.
2-(2,4-difluorophenyl)acetic acid typically reaches >95% conversion in <2 hours.
2-(3,4-difluoro-2-methoxyphenyl)acetic acid requires 4-6 hours, and potentially gentle heating (40 °C) for bulky amines.
Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine to remove DMF and HATU byproducts.
Self-Validating System: The protocol validates itself via real-time LC-MS monitoring. Within 15 minutes of HATU addition, the LC-MS will show the distinct mass of the Atab-active ester intermediate. The subsequent disappearance of this specific intermediate mass directly correlates with the formation of the product mass, proving that the active ester formed successfully and that aminolysis is the sole rate-determining step.
HATU-mediated amidation kinetics influenced by ortho-substituent steric hindrance.
References
» API Intermediates » 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No - apicule | apicule.com | 1
Paper Making 2-(2,4-Difluorophenyl)acetic acid - Sizing Agent | ar-reagent.com | 2
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC | nih.gov |4
Mass spectrometry fragmentation pattern validation for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: A Comparative Guide Executive Summary In pharmaceutical development, the rigorous structural validation...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: A Comparative Guide
Executive Summary
In pharmaceutical development, the rigorous structural validation of Active Pharmaceutical Ingredient (API) intermediates is non-negotiable. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS 1558274-26-2) is a critical aromatic building block utilized in the synthesis of advanced therapeutics, including potassium-competitive acid blockers like Tegoprazan[1]. This guide objectively compares leading mass spectrometry (MS) platforms for validating the fragmentation pattern of this intermediate, providing a self-validating experimental workflow grounded in regulatory standards.
Analyte Profiling & Mechanistic Fragmentation
To design a robust MS validation protocol, we must first understand the structural causality behind the molecule's ionization and fragmentation behavior. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (
C9H8F2O3
, Exact Mass: 202.0441 Da) features three distinct domains: a difluorinated phenyl ring, an electron-donating methoxy group, and a terminal acetic acid moiety.
Ionization Strategy:
We select Electrospray Ionization in negative mode (ESI-) because the acidic proton of the acetic acid moiety (
pKa
~4.5) readily yields a highly stable
[M−H]−
precursor at m/z 201.0369. This targeted deprotonation maximizes the signal-to-noise ratio and minimizes in-source fragmentation compared to positive ion mode.
Fragmentation Mechanics:
Upon isolation and collision-induced dissociation (CID), the molecule follows predictable, energetically favorable fragmentation rules[2]:
Decarboxylation: The primary cleavage is the neutral loss of carbon dioxide (
CO2
, 43.9898 Da) from the acetate group, generating a stable substituted benzyl anion at m/z 157.0470.
Homolytic Cleavage: The intermediate at m/z 157.0470 undergoes homolytic cleavage to lose a methyl radical (
∙CH3
, 15.0235 Da) from the methoxy group, forming a radical anion at m/z 142.0236.
Halogen Elimination: Alternatively, the difluoro-aromatic system can eliminate hydrogen fluoride (
HF
, 20.0062 Da), yielding a fragment at m/z 137.0408.
Proposed ESI(-) CID fragmentation pathway for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
Comparative MS Platforms for Validation
While Triple Quadrupole (QqQ) systems are the historical gold standard for targeted quantitation, they lack the resolving power required for unequivocal structural elucidation. For fragmentation validation, High-Resolution Accurate Mass (HRAM) systems—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers—are required to differentiate isobaric interferences and confirm empirical formulas[3].
The table below objectively compares the performance of these platforms for intermediate validation:
Performance Metric
ESI-QqQ (Triple Quad)
ESI-Q-TOF
ESI-Orbitrap
Mass Resolution (FWHM)
~0.7 Da (Unit Resolution)
30,000 – 60,000
140,000 – 500,000
Mass Accuracy (MS/MS)
> 50 ppm
< 5 ppm
< 3 ppm
Linear Dynamic Range
5 – 6 orders of magnitude
4 – 5 orders of magnitude
> 5 orders of magnitude
Isotopic Fidelity
Poor
Moderate
Excellent
Primary Utility
High-throughput MRM quantitation
Rapid structural screening
Unequivocal structural validation
Analytical Verdict: For the precise validation of the 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid fragmentation pattern, the ESI-Orbitrap is the superior choice. Its ultra-high resolution (>140,000) allows for the exact measurement of the
13C/12C
isotopic envelope, and its sub-3 ppm mass accuracy ensures that the loss of a methyl radical is not conflated with isobaric background noise[4].
Self-Validating Experimental Protocol
To ensure the highest degree of scientific integrity, the following UHPLC-HRMS/MS methodology is designed as a self-validating system.
Step 1: Matrix-Matched Sample Preparation
Procedure: Dissolve the reference standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a matrix-matched blank (e.g., the synthetic reaction solvent devoid of the API).
Causality: Electrospray ionization is highly susceptible to ion suppression. Using a matrix-matched solution ensures that the ionization efficiency and observed ion ratios reflect real-world sample conditions, strictly adhering to 5[5].
Step 2: UHPLC Chromatographic Separation
Procedure: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Use a gradient elution of Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.8) and Mobile Phase B (Acetonitrile).
Causality: We specifically avoid Formic Acid. Because the analyte is an organic acid, a near-neutral pH (6.8) ensures the molecule remains fully deprotonated in solution prior to aerosolization, exponentially increasing the
[M−H]−
yield in the ESI source.
Step 3: Energy-Resolved HRMS/MS Acquisition
Procedure: Operate the Orbitrap in negative Data-Dependent Acquisition (DDA) mode. Set the precursor isolation window to 1.0 m/z. Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 in the Higher-energy Collisional Dissociation (HCD) cell.
Causality: Relying on a single collision energy can yield artifactual spectra. By acquiring data across a stepped NCE gradient, we create a self-validating breakdown curve. A genuine fragment will show a logical intensity distribution that rises and falls across these energies, explicitly distinguishing it from static instrument noise[6].
Self-validating UHPLC-HRMS/MS experimental workflow for fragmentation analysis.
Data Interpretation & Quality Control
A fragmentation pattern is only valid if it passes strict regulatory acceptance criteria. Upon acquiring the MS/MS spectra, apply the following filters:
Mass Defect Filtering (< 5 ppm): The exact mass of the precursor (m/z 201.0369) and all diagnostic product ions (m/z 157.0470, 142.0236) must match their theoretical calculated masses within a 5 ppm error tolerance. Any peak exceeding this threshold is rejected as a false positive.
Signal-to-Noise Thresholds: As mandated by the7[7], the weakest structurally-specific diagnostic ion utilized for confirmation must exceed a Signal-to-Noise (S/N) ratio of 3:1.
Isotopic Envelope Verification: The relative abundance of the
13C
isotope peak for the intact
[M−H]−
ion must visually and mathematically match the theoretical isotopic distribution generated by the MS software[8].
A Comparative Guide to the Validation of a Stability-Indicating HPLC Assay for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
In the landscape of pharmaceutical development, the assurance of a drug substance's stability is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. A stability-indicating analytical...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the assurance of a drug substance's stability is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. A stability-indicating analytical method provides an unambiguous assessment of a drug's purity and integrity over time by accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][2] This guide presents a comprehensive validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical agents.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded comparison of analytical methodologies. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. All claims and protocols are supported by authoritative sources to provide a robust and trustworthy resource.
The Imperative of a Stability-Indicating Method
The primary objective of a stability-indicating method is to provide a specific and reliable measurement of the decrease in the concentration of the API and the corresponding increase in the levels of degradation products.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), mandate the validation of such analytical procedures to demonstrate their suitability for their intended purpose.[4][5] This involves a series of validation characteristics that collectively ensure the method's performance.
This guide will compare two potential reversed-phase HPLC (RP-HPLC) methods for the analysis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, highlighting the critical parameters that differentiate a suitable stability-indicating method from a less effective one.
Method A: The Proposed Method
Column: C18 (4.6 x 150 mm, 5 µm)
Mobile Phase: Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)
Detector: UV at 225 nm
Method B: An Alternative Method
Column: Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
Mobile Phase: Isocratic elution with Methanol and 20 mM Ammonium Acetate buffer (pH 3.5)
Detector: UV at 276 nm
Foundational Step: Forced Degradation Studies
Before embarking on method validation, forced degradation (or stress testing) is an indispensable step to generate potential degradation products.[6] These studies help to establish the degradation pathways of the API and are crucial for demonstrating the specificity of the analytical method.[3][7] The goal is to achieve a target degradation of approximately 10-20% of the API to ensure that significant degradation products are formed and can be adequately resolved from the parent peak.[6][8]
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Dissolve 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid in 0.1 N HCl and heat at 80°C for 24 hours.
Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at 80°C for 24 hours.
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid API to 105°C for 48 hours.
Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
Following exposure to these stress conditions, the samples are diluted with the mobile phase and analyzed by the proposed HPLC method.
Caption: Workflow for Forced Degradation Studies.
Validation Parameters: A Head-to-Head Comparison
The following sections will detail the validation of the proposed HPLC method in accordance with ICH Q2(R1) guidelines and compare its performance against the alternative method.[9][10]
Specificity: The Cornerstone of a Stability-Indicating Assay
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a stability-indicating assay, this means demonstrating that the API peak is free from interference from any degradation products.
Experimental Protocol:
Inject individual solutions of the API, known impurities, and placebo (if applicable).
Analyze the stressed samples from the forced degradation studies.
Perform peak purity analysis (e.g., using a Diode Array Detector) for the API peak in the stressed samples to confirm its homogeneity.
Comparative Analysis:
Parameter
Method A (Proposed)
Method B (Alternative)
Rationale
Resolution (Rs) between API and closest degradant
> 2.0
1.4
A resolution of > 2.0 ensures baseline separation, which is critical for accurate quantification. Method A's gradient elution provides better separation of the polar degradation products from the API.
Peak Purity Index
> 0.999
0.995
A higher peak purity index indicates no co-eluting impurities under the main peak.
Linearity and Range: Ensuring Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol:
Prepare a series of at least five standard solutions of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid covering 80% to 120% of the expected assay concentration.
Inject each standard in triplicate.
Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data:
Parameter
Method A (Proposed)
Method B (Alternative)
Acceptance Criteria (ICH)
Range (µg/mL)
80 - 120
80 - 120
80 - 120% of test concentration
Correlation Coefficient (r²)
0.9998
0.9985
≥ 0.999
Y-intercept
Close to zero
Significant deviation
Should not be significantly different from zero
Method A demonstrates superior linearity, as indicated by the higher correlation coefficient and a y-intercept closer to the origin.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically assessed by recovery studies.
Experimental Protocol:
Prepare spiked samples by adding known amounts of the API to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
Analyze the samples and calculate the percentage recovery.
Comparative Performance:
Concentration Level
Method A (% Recovery ± RSD)
Method B (% Recovery ± RSD)
Acceptance Criteria
80%
99.5 ± 0.8%
97.2 ± 1.5%
98.0 - 102.0%
100%
100.2 ± 0.5%
99.1 ± 1.2%
98.0 - 102.0%
120%
100.8 ± 0.7%
102.5 ± 1.8%
98.0 - 102.0%
Method A shows better accuracy with recoveries consistently closer to 100% and lower relative standard deviations (RSD).
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Experimental Protocol:
Repeatability: Analyze six replicate samples of the API at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
Comparative Results:
Precision Level
Method A (%RSD)
Method B (%RSD)
Acceptance Criteria
Repeatability
< 1.0%
< 2.0%
≤ 2.0%
Intermediate Precision
< 1.5%
< 2.5%
≤ 2.0%
Method A exhibits superior precision with significantly lower %RSD values, indicating a more reliable and reproducible method.
Caption: Key Parameters for HPLC Method Validation.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[5]
Experimental Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Comparative Sensitivity:
Parameter
Method A (µg/mL)
Method B (µg/mL)
Rationale
LOD
0.05
0.15
Method A's lower LOD indicates higher sensitivity, which is beneficial for detecting trace-level impurities.
LOQ
0.15
0.45
A lower LOQ allows for the accurate quantification of impurities at lower levels.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
Experimental Protocol:
Introduce small variations to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase composition (e.g., ± 2% organic component)
pH of the buffer (± 0.2 units)
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are monitored.
Comparative Robustness:
Varied Parameter
Method A (Effect on System Suitability)
Method B (Effect on System Suitability)
Conclusion
Flow Rate
No significant impact
Minor changes in retention time and resolution
Method A is more robust to flow rate variations.
Mobile Phase Composition
Stable resolution
Significant shift in retention times and loss of resolution
The gradient elution of Method A provides better control over the separation, making it more robust.
Conclusion: A Validated Method for Confident Stability Assessment
The comprehensive validation data presented unequivocally demonstrates that Method A is a superior stability-indicating HPLC assay for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. It excels in all critical validation parameters, including specificity, linearity, accuracy, precision, sensitivity, and robustness, meeting and often exceeding the requirements set forth by the ICH Q2(R1) guidelines.
The use of a gradient elution with a C18 column provides the necessary resolving power to separate the API from its degradation products, a crucial attribute that the isocratic method on a phenyl-hexyl column (Method B) failed to achieve with the same level of confidence. The enhanced sensitivity (lower LOD and LOQ) of Method A further solidifies its suitability for monitoring the stability of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, ensuring that even trace-level degradants can be accurately quantified.
For researchers and drug development professionals, the adoption of a rigorously validated, stability-indicating method like the one detailed here is paramount. It provides the reliable data necessary to make informed decisions throughout the drug development lifecycle, from formulation and packaging development to the establishment of appropriate storage conditions and shelf-life.
References
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Jadhav, S. B., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Hossain, M. A., et al. (2019). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
Kamboj, A. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Slideshare. ICH Q2 Analytical Method Validation. [Link]
Lavanya, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Sahu, P. K., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
Agilent Technologies. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. [Link]
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
SIELC Technologies. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. [Link]
Al-Adl, S., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]
Benchmarking Amide Coupling Strategies for 2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid: A Comprehensive Guide
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) is a highly specialized aromatic building block, most notably utilized as a critical API intermediate in the synthesis of potassium-competitive acid blocker...
Author: BenchChem Technical Support Team. Date: March 2026
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) is a highly specialized aromatic building block, most notably utilized as a critical API intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Tegoprazan .
As a Senior Application Scientist, I frequently observe that coupling this specific phenylacetic acid derivative presents unique synthetic hurdles. The ortho-methoxy group introduces significant steric hindrance around the reactive carboxylate center, restricting the rotational freedom of activated intermediates. Simultaneously, the meta and para-difluoro substituents exert a strong electron-withdrawing inductive effect. This guide objectively benchmarks standard coupling reagents—HATU, PyBOP, EDCI/HOBt, and T3P—and provides self-validating protocols to ensure high-fidelity amide bond formation.
Mechanistic Rationale & Reagent Selection
The choice of coupling reagent directly dictates the reaction pathway, kinetic efficiency, and downstream purification requirements. For sterically hindered substrates, the activation energy barrier for nucleophilic attack by the amine is elevated, requiring highly reactive intermediates 1.
HATU (Aminium/Uronium Salt): Utilizes 1-hydroxy-7-azabenzotriazole (HOAt) to form an exceptionally reactive active ester. The nitrogen atom in the HOAt pyridine ring enhances electron-withdrawing properties, accelerating amidation even in congested environments .
PyBOP (Phosphonium Salt): Forms an HOBt active ester. It is a safer alternative to BOP (which generates carcinogenic HMPA) and avoids the amine guanidinylation side-reactions commonly associated with uronium salts .
EDCI / HOBt (Carbodiimide): Forms an O-acylisourea intermediate. While it yields water-soluble urea byproducts, it often struggles with the steric bulk of the ortho-methoxy group, leading to sluggish kinetics and lower yields.
T3P (Propylphosphonic Anhydride): Operates via a mixed anhydride intermediate. It is the premier choice for process scale-up due to its low toxicity, high efficiency with hindered substrates, and completely water-soluble phosphate byproducts 2.
Quantitative Benchmarking Data
The following table synthesizes quantitative performance metrics for coupling 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid with a standard secondary amine, benchmarking the efficacy of these reagents under identical stoichiometric conditions (1.2 eq Reagent, 2.5 eq Base, DMF, 25°C) 3.
Coupling Reagent
Activation Mechanism
Relative Yield (%)
Reaction Time
Primary Byproduct Profile
Scalability & Cost
HATU
HOAt Active Ester
> 95%
1 - 2 h
Tetramethylurea, HOAt (Requires Chromatography)
Low / High Cost
T3P (50% in EtOAc)
Mixed Anhydride
90 - 94%
4 - 6 h
Water-soluble phosphates (Aqueous wash only)
Excellent / Low Cost
PyBOP
HOBt Active Ester
82 - 88%
4 - 6 h
Tripyrrolidinophosphine oxide
Moderate / Med Cost
EDCI / HOBt
O-Acylisourea
65 - 72%
12 - 16 h
Water-soluble urea, HOBt
High / Low Cost
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an explanation of the underlying causality and an In-Process Control (IPC) to verify success before proceeding.
Causality: Pre-activation is mandatory. HATU is an aminium salt; if the amine is added simultaneously, it can attack the HATU directly, forming a stable guanidinium byproduct that permanently inactivates the amine .
IPC Validation 1: Analyze a 1 µL aliquot via LC-MS. The disappearance of the acid mass (
m/z
201
[M−H]−
) and the appearance of the HOAt active ester confirms successful activation.
Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 1-2 hours.
Workup & Validation: Quench with water, extract with EtOAc. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Validation: The organic layer must be subjected to silica gel chromatography, as tetramethylurea byproducts from HATU are highly organic-soluble and will not wash out in aqueous phases.
Protocol B: Process Scale-Up Phase (T3P)
Optimized for green chemistry, low epimerization, and chromatographic-free purification.
Preparation: Dissolve the acid (1.0 eq) and the target amine (1.05 eq) in EtOAc or 2-MeTHF (0.5 M).
Base Addition (Critical Causality): Add Pyridine (3.0 eq) to the mixture.
Causality: While DIPEA can be used, Pyridine acts as a nucleophilic catalyst with T3P, forming a transient acylpyridinium intermediate that accelerates the reaction and suppresses any potential epimerization of sensitive amine partners 2.
Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
IPC Validation 1: Monitor via HPLC. The reaction is complete when the acid peak area is < 2%.
Workup Validation (Self-Validating Step): Wash the reaction mixture sequentially with water, 1M HCl, and saturated NaHCO₃. Validation: Because T3P and its propylphosphonic acid byproducts are entirely water-soluble, the organic layer will yield >95% pure amide product upon solvent evaporation, completely bypassing the need for column chromatography 2.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent activation pathways and byproduct profiles of the two optimal reagents (HATU vs. T3P) when reacting with our target phenylacetic acid.
Mechanistic pathways of HATU vs. T3P activation for sterically hindered amide coupling.
References
Organic Chemistry Portal / Org. Lett. (Dunetz et al., 2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]
Organic Process Research & Development (ACS Publications). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.[Link]